6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine
Overview
Description
Scientific Research Applications
C-H Functionalization and Redox Annulations
The study by Kang et al. (2015) discusses the C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds. This process enables the generation of conjugated azomethine ylides followed by 6π-electrocylization, yielding ring-fused pyrrolines. These pyrrolines can be further oxidized to pyrroles or reduced to pyrrolidines, highlighting a versatile synthetic pathway for complex organic molecules Kang et al., 2015.
Metal-Organic Frameworks and Redox-Active Systems
Sun et al. (2015) synthesized a tetra(pyrid-2-yl)-pyrazine-bridged cyclometalated diosmium complex displaying four consecutive anodic redox waves. This system showcases the potential of incorporating pyridin-3-amine derivatives into redox-active frameworks for electrochemical applications Sun et al., 2015.
Synthesis of Radioisotope Labeling Precursors
Davis and Fettinger (2018) described the synthesis of a precursor required for the production of radiolabeled compounds used in positron emission tomography (PET). This work emphasizes the role of pyridin-3-amine derivatives in facilitating the development of diagnostic tools in nuclear medicine Davis & Fettinger, 2018.
Photoredox Catalysis in Organic Synthesis
Ociepa et al. (2018) introduced a metal-free photoredox strategy using redox-activated primary amine derivatives for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation. This innovative approach leverages the properties of pyridin-3-amine derivatives to facilitate the synthesis of complex organic structures under mild conditions, showcasing the compound's utility in green chemistry Ociepa et al., 2018.
Environmental Chemistry and Contaminant Analysis
Martin et al. (2019) explored the use of the total oxidizable precursor (TOP) assay for assessing sites contaminated by per- and polyfluoroalkyl substances (PFAS). Their research underlines the importance of pyridin-3-amine derivatives in environmental chemistry, specifically in the comprehensive evaluation of contamination and the behavior of complex chemical mixtures in the environment Martin et al., 2019.
Safety and Hazards
The safety information for 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)4-15-6-2-1-5(13)3-14-6/h1-3,7H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHROHIHKBDPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915394-36-4 | |
Record name | 6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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